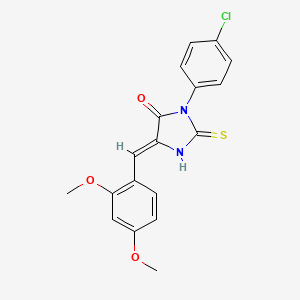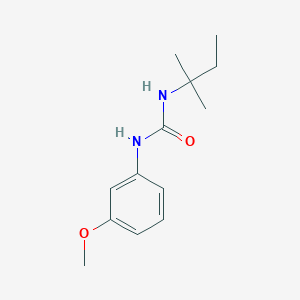![molecular formula C17H17ClN2O4 B5466193 4-chloro-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5466193.png)
4-chloro-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzenecarboximidamide, commonly known as MPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various research studies. MPPB is a selective antagonist of the 5-HT4 receptor, which is a subtype of serotonin receptor. The 5-HT4 receptor is primarily found in the gastrointestinal tract, and its activation has been shown to improve gastrointestinal motility and reduce symptoms of constipation. However, MPPB's potential application extends beyond the gastrointestinal tract, and
Mecanismo De Acción
MPPB's mechanism of action involves its selective antagonism of the 5-HT4 receptor. The 5-HT4 receptor is a G-protein coupled receptor that is primarily found in the gastrointestinal tract. Its activation by serotonin leads to the release of various neurotransmitters and hormones that regulate gastrointestinal motility. By selectively blocking the 5-HT4 receptor, MPPB reduces gastrointestinal motility and can be used to study the role of this receptor subtype in various physiological processes.
Biochemical and Physiological Effects
MPPB's biochemical and physiological effects are primarily related to its selective antagonism of the 5-HT4 receptor. By blocking the receptor, MPPB reduces the release of various neurotransmitters and hormones that regulate gastrointestinal motility. This can lead to a reduction in gastrointestinal motility and an increase in colonic transit time. Additionally, MPPB has been shown to have potential therapeutic effects in the treatment of gastrointestinal disorders such as irritable bowel syndrome and gastroparesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPPB's advantages for lab experiments include its selective antagonism of the 5-HT4 receptor, which allows researchers to study the role of this receptor subtype in various physiological processes. Additionally, MPPB has potential therapeutic effects in the treatment of gastrointestinal disorders, which makes it a valuable tool for drug discovery and development. However, MPPB's limitations for lab experiments include its complex synthesis method and potential toxicity, which requires careful handling of the chemical compound.
Direcciones Futuras
For MPPB research include further investigation of its potential therapeutic effects in the treatment of gastrointestinal disorders. Additionally, MPPB's role in the regulation of gastrointestinal motility and colonic transit time warrants further investigation. Finally, the development of new MPPB analogs with improved selectivity and reduced toxicity could lead to the development of new drugs for the treatment of gastrointestinal disorders.
Métodos De Síntesis
MPPB can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the synthesis of 4-chloro-2-nitroaniline, which is then reacted with 2-(4-methoxyphenoxy)propionic acid to form 4-chloro-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzene-1,2-diamine. Finally, this intermediate compound is reacted with cyanogen bromide to form MPPB. The synthesis process is complex and requires careful handling of the chemicals involved.
Aplicaciones Científicas De Investigación
MPPB's potential application in scientific research is vast. As a selective antagonist of the 5-HT4 receptor, MPPB can be used to study the role of this receptor subtype in various physiological processes. For example, MPPB has been used to investigate the role of the 5-HT4 receptor in the regulation of gastric emptying and colonic transit in animal models. Additionally, MPPB has been shown to have potential therapeutic effects in the treatment of gastrointestinal disorders such as irritable bowel syndrome and gastroparesis.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(4-methoxyphenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-11(23-15-9-7-14(22-2)8-10-15)17(21)24-20-16(19)12-3-5-13(18)6-4-12/h3-11H,1-2H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCNVPOBWIIXMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON=C(C1=CC=C(C=C1)Cl)N)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O/N=C(/C1=CC=C(C=C1)Cl)\N)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-fluoro-2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5466119.png)
![ethyl 1-[2-(2-chlorophenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5466125.png)
![N-[2-(benzoylamino)-3-(4-methylphenyl)acryloyl]tryptophan](/img/structure/B5466129.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5466143.png)
![5-amino-3-(1-cyano-2-{4-[4-(4-fluorophenyl)-1-piperazinyl]-3-nitrophenyl}vinyl)-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5466145.png)

![ethyl [5-({[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5466165.png)
![N'-[1-(3',5'-dinitro-2,2'-bithien-5-yl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B5466168.png)
amine hydrochloride](/img/structure/B5466169.png)
![N-{[(4-chlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5466175.png)


![4-(hydroxymethyl)-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)benzamide](/img/structure/B5466214.png)
![3-(1,3-benzodioxol-5-yl)-5-{[(2-methoxyethyl)amino]sulfonyl}benzoic acid](/img/structure/B5466216.png)